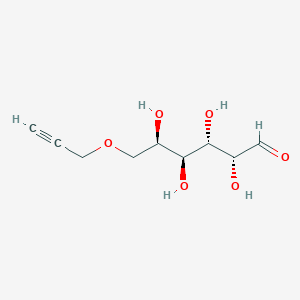

6-O-2-Propyn-1-yl-D-galactose

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H14O6 |

|---|---|

Poids moléculaire |

218.20 g/mol |

Nom IUPAC |

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-prop-2-ynoxyhexanal |

InChI |

InChI=1S/C9H14O6/c1-2-3-15-5-7(12)9(14)8(13)6(11)4-10/h1,4,6-9,11-14H,3,5H2/t6-,7+,8+,9-/m0/s1 |

Clé InChI |

ITQZDWPQQZDNAZ-KDXUFGMBSA-N |

SMILES isomérique |

C#CCOC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O |

SMILES canonique |

C#CCOCC(C(C(C(C=O)O)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-O-2-Propyn-1-yl-D-galactose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-O-2-Propyn-1-yl-D-galactose, a valuable building block in bioconjugation and drug delivery applications. This document details the synthetic pathway from D-galactose, including the protection of hydroxyl groups, introduction of the propargyl functional group, and subsequent deprotection. Characterization data for the key intermediate is presented, along with predicted data for the final product.

Synthesis Pathway

The synthesis of this compound is a multi-step process commencing with the protection of the hydroxyl groups of D-galactose, followed by etherification to introduce the propargyl group, and concluding with deprotection to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (Protected Galactose)

This initial step involves the protection of the hydroxyl groups at the C1, C2, C3, and C4 positions of D-galactose using acetone in the presence of an acid catalyst.

Materials:

-

D-Galactose

-

Acetone

-

Anhydrous Copper (II) Sulfate (B86663)

-

Sodium Carbonate

-

Diethyl ether (Et₂O)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of D-galactose (1.0 eq) in acetone, add anhydrous copper (II) sulfate (catalyst).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium carbonate.

-

Filter the mixture and extract the filtrate with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product as a pale-yellow oil[1].

Step 2: Synthesis of 6-O-(prop-2-yn-1-yl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (Propargylated Galactose)

The free hydroxyl group at the C6 position of the protected galactose is then etherified using propargyl bromide.

Materials:

-

1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

-

Propargyl bromide (3-bromoprop-1-yne)

-

Sodium Hydroxide (B78521) (NaOH)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (1.0 eq) in DMF.

-

Add sodium hydroxide pellets to the solution and stir.

-

Cool the mixture to 0°C and add propargyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the title compound[1].

Step 3: Synthesis of this compound (Final Product)

The final step involves the acidic hydrolysis of the isopropylidene protecting groups to yield the target molecule.

Materials:

-

6-O-(prop-2-yn-1-yl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

-

1% Aqueous Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃)

Procedure:

-

Suspend 6-O-(prop-2-yn-1-yl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (1.0 eq) in 1% aqueous sulfuric acid.

-

Heat the mixture at reflux for 3 hours.

-

Cool the reaction mixture to room temperature and neutralize by the slow addition of solid sodium bicarbonate until the pH is neutral.

-

Remove the solvent under reduced pressure. The crude product can be further purified if necessary.

Characterization Data

6-O-(prop-2-yn-1-yl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

| Analysis | Data [1] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 5.54 (d, J = 5.0 Hz, 1H, H-1'), 4.60 (dd, J = 7.9, 2.4 Hz, 1H, H-3'), 4.31 (dd, J = 5.0, 2.4 Hz, 1H, H-2'), 4.26 (dd, J = 7.9, 2.0 Hz, 1H, H-4'), 4.24 (d, J = 2.4 Hz, 2H, H-3), 3.99 (m, 1H, H-5'), 3.77 (dd, J = 10.1, 6.2 Hz, 1H, H-6'a), 3.66 (dd, J = 10.1, 7.1 Hz, 1H, H-6'b), 2.42 (t, J = 2.4 Hz, 1H, H-1), 1.54, 1.45, 1.34, 1.32 (4s, 12H, 4 x CH₃) |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 109.3, 108.6 (C(CH₃)₂), 96.3 (C-1'), 79.8 (C-2), 74.7 (C-1), 71.2 (C-4'), 70.6 (C-3'), 70.4 (C-2'), 68.7 (C-6'), 66.7 (C-5'), 58.7 (C-3), 26.0, 25.9, 24.9, 24.4 (4 x CH₃) |

| FTIR (KBr) cm⁻¹ | 3253 (≡C-H), 2922, 2853 (C-H), 2109 (C≡C), 1377, 1258, 1213, 1101, 1066, 1004, 890 |

This compound (Predicted Data)

Disclaimer: Experimental data for the final deprotected product was not available in the searched literature. The following data is predicted based on the chemical structure and known spectral data of D-galactose and related compounds.

| Analysis | Predicted Data |

| ¹H NMR (D₂O) δ (ppm) | ~5.2 (d, anomeric H), ~4.3 (d, propargyl CH₂), ~4.0-3.5 (m, galactose ring protons), ~2.9 (t, acetylenic H) |

| ¹³C NMR (D₂O) δ (ppm) | ~98, 94 (anomeric C), ~80 (acetylenic C), ~76 (acetylenic CH), ~75-68 (galactose ring carbons), ~62 (C-6), ~59 (propargyl CH₂) |

| Mass Spectrometry (ESI-MS) | Predicted [M+Na]⁺: C₉H₁₄O₆Na, m/z = 241.06 |

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Chemical Properties and Stability of 6-O-propargyl-D-galactose

This technical guide provides a comprehensive overview of the chemical properties and stability of 6-O-propargyl-D-galactose, a key building block in bioconjugation and medicinal chemistry. The presence of a terminal alkyne on the galactose scaffold allows for its versatile use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the precise attachment of molecules to complex biological systems.

Chemical Properties

6-O-propargyl-D-galactose is a derivative of D-galactose, a naturally occurring monosaccharide. The introduction of the propargyl group at the C6 position imparts unique reactivity to the sugar. While specific experimental data for the unprotected 6-O-propargyl-D-galactose is limited in publicly available literature, its properties can be understood from its protected precursors and the known characteristics of its constituent functional groups.

Physicochemical Data

The most readily available data pertains to the protected intermediate, 6-O-prop-2-ynyl-1,2:3,4-di-O-isopropylidene-α-D-galactose, which is the direct product of the propargylation reaction.

| Property | Value (for protected form) | Reference |

| Molecular Formula | C₁₅H₂₂O₆ | [1] |

| Appearance | Not specified, likely an oil or solid | [1] |

| Solubility | Soluble in organic solvents like DMF, CDCl₃ | [1] |

For the parent D-galactose molecule, it is a white, crystalline solid highly soluble in water.[2][3] It is anticipated that 6-O-propargyl-D-galactose, upon deprotection, will also be a water-soluble solid.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 6-O-propargyl-D-galactose and its intermediates. The following data is for 6-O-prop-2-ynyl-1,2:3,4-di-O-isopropylidene-α-D-galactose.[1]

1.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum confirms the successful introduction of the propargyl group.

| Wavenumber (cm⁻¹) | Assignment |

| 3253 | ≡C-H stretch (terminal alkyne) |

| 2109 | C≡C stretch (alkyne) |

The disappearance of the broad O-H stretching band around 3483 cm⁻¹ from the starting material is a key indicator of the reaction's success.[1]

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural confirmation. Spectra are typically recorded in CDCl₃.[1]

¹H NMR (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 5.54 | d | H-1 |

| 4.62 | dd | H-3 |

| 4.32 | dd | H-2 |

| 4.23 & 4.20 | dd | -O-CH₂-C≡CH |

| 4.18 | dd | H-4 |

| 3.96 | ddd | H-5 |

| 3.79 & 3.69 | dd | H-6a, H-6b |

| 2.42 | t | -C≡CH |

| 1.53, 1.45, 1.33 | s | Isopropylidene CH₃ groups |

¹³C NMR (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 109.5, 108.7 | C(CH₃)₂ |

| 96.4 | C-1 |

| 79.8 | -C≡CH |

| 74.7 | -C≡CH |

| 71.2, 70.8, 70.6 | C-2, C-3, C-4 |

| 68.9 | C-6 |

| 66.2 | C-5 |

| 58.7 | -O-CH₂-C≡CH |

| 26.1, 26.0, 25.0, 24.5 | Isopropylidene CH₃ groups |

Chemical Stability

The stability of 6-O-propargyl-D-galactose is governed by the two primary functional groups: the propargyl ether linkage and the galactose core.

Stability of the Propargyl Ether Linkage

-

Thermal Stability : Propargyl groups generally exhibit good thermal stability.[4][5] Propargyl alcohol, a related compound, decomposes at elevated temperatures.[6] The propargyl ether linkage in polymers is known to enhance thermal stability.[7] However, prolonged heating can lead to polymerization or rearrangement reactions.[8]

-

Acidic Conditions : Ethers are susceptible to cleavage under strong acidic conditions (e.g., HBr, HI).[9][10][11] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid.[10][11] This is a critical consideration in experimental design, particularly during the deprotection of acid-labile protecting groups. The mechanism can be either Sₙ1 or Sₙ2 depending on the structure.[10][11]

-

Basic Conditions : Ether linkages are generally stable under basic conditions.[12] Unlike strained cyclic ethers (epoxides), acyclic ethers do not readily open in the presence of base because the alkoxide leaving group is very poor.[12]

-

Peroxide Formation : Like many ethers, propargyl ethers can potentially form explosive peroxides upon prolonged exposure to air and light.[13] It is advisable to store the compound under an inert atmosphere and away from light.

Stability of the Galactose Moiety

The stability of the galactose core is well-documented.

-

Aqueous Stability : In aqueous solutions, galactose exists in equilibrium between its pyranose and furanose ring forms, and a small amount of the open-chain aldehyde form.[14]

-

Degradation : Degradation of galactose in solution is influenced by temperature, pH, and concentration.[15] Autoclaving galactose solutions, especially in the presence of certain buffers, can lead to significant degradation and discoloration.[15] For sensitive applications, sterilization by filtration is recommended.[15]

Experimental Protocols

The synthesis of 6-O-propargyl-D-galactose typically involves a two-step process: protection of the hydroxyl groups followed by propargylation and subsequent deprotection.

Synthesis of 6-O-prop-2-ynyl-1,2:3,4-di-O-isopropylidene-α-D-galactose

This protocol is adapted from the work of Al-Mawla et al.[1]

-

Step 1: Protection of D-galactose

-

D-galactose is reacted with acetone (B3395972) in the presence of a Lewis acid catalyst (e.g., anhydrous copper (II) sulfate) to yield 1,2:3,4-di-O-isopropylidene-α-D-galactose.

-

The reaction mixture is stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

The product is purified, typically by filtration and concentration.

-

-

Step 2: Propargylation

-

The protected galactose (1,2:3,4-di-O-isopropylidene-α-D-galactose) is dissolved in a suitable aprotic polar solvent, such as Dimethylformamide (DMF).

-

The solution is cooled (e.g., to -20°C), and a base (e.g., sodium hydroxide (B78521) pellets) is added to deprotonate the C6 hydroxyl group.

-

Propargyl bromide is added dropwise to the cooled reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for approximately 24 hours.[1][16] The temperature during the addition of propargyl bromide is crucial for achieving a high yield.[1]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel.[1]

-

Deprotection to Yield 6-O-propargyl-D-galactose

While a specific protocol for this exact compound is not detailed in the search results, a general procedure for the acidic hydrolysis of isopropylidene acetals can be employed. A similar procedure is used for the deprotection of a propargylated mannose derivative.[17]

-

The protected 6-O-propargyl-galactose derivative is dissolved in a mixture of methanol (B129727) and an organic solvent like Dichloromethane (DCM).

-

An acidic catalyst (e.g., DOWEX H⁺ resin or dilute HCl) is added to the solution.

-

The mixture is stirred at room temperature until TLC indicates the complete removal of the protecting groups.

-

The reaction is neutralized with a mild base (e.g., solid sodium bicarbonate or an ion-exchange resin).

-

The mixture is filtered, and the solvent is removed under reduced pressure.

-

The final product, 6-O-propargyl-D-galactose, can be purified by column chromatography if necessary.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 6-O-propargyl-D-galactose.

References

- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 2. CAS 5077-31-6: 6-O-B-D-galactopyranosyl-D-galactose [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. rawsource.com [rawsource.com]

- 5. researchgate.net [researchgate.net]

- 6. rawsource.com [rawsource.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Propargyl ether | C6H6O | CID 23349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Borylated Monosaccharide 3-Boronic-3-deoxy-d-galactose: Detailed NMR Spectroscopic Characterisation, and Method for Spectroscopic Analysis of Anomeric and Boron Equilibria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stability of galactose in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Gateway to Glycan Insights: Unraveling the Cellular Uptake Mechanism of 6-O-Alkyne-Galactose

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycoengineering has emerged as a powerful tool for the visualization and study of glycans in living systems. This is achieved by introducing chemically modified monosaccharides into cellular pathways, which are then incorporated into glycoconjugates. The modified sugars bear a bioorthogonal handle, such as an alkyne or an azide (B81097), which allows for subsequent covalent labeling with a probe for visualization or enrichment. 6-O-alkyne-galactose is a key player in this field, enabling the specific labeling of galactosylated glycans. A fundamental yet often overlooked aspect of this technology is the initial step: the mechanism by which this unnatural sugar analog crosses the cell membrane to enter the metabolic machinery. This technical guide provides an in-depth exploration of the cellular uptake mechanism of 6-O-alkyne-galactose, drawing upon current research on modified monosaccharide transport and outlining key experimental protocols for its investigation.

Core Concept: Hijacking the Cell's Natural Sugar Transport Machinery

The cellular uptake of monosaccharides is a meticulously regulated process mediated by specific transporter proteins. The two primary families of hexose (B10828440) transporters in mammalian cells are the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs). Our current understanding suggests that 6-O-alkyne-galactose, like its parent molecule galactose, primarily relies on these transporters for entry into the cell.

The Role of Facilitative Glucose Transporters (GLUTs)

The GLUT family comprises several isoforms with varying substrate specificities and tissue distribution. Galactose is a known substrate for several GLUTs, including GLUT1, GLUT2, and GLUT4. Evidence from studies on structurally similar modified monosaccharides, such as 6-azido-6-deoxy-D-galactose (6AzGal), strongly indicates that GLUTs are the principal transporters for 6-O-alkyne-galactose.[1] Research suggests that a hydrophobic substitution at the C-6 position of galactose can be well-tolerated and may even enhance recognition by GLUTs.[1]

The proposed mechanism involves the binding of 6-O-alkyne-galactose to the extracellular domain of a GLUT transporter, followed by a conformational change that facilitates its translocation across the cell membrane into the cytoplasm. This process is driven by the concentration gradient of the sugar.

Potential Involvement of Sodium-Dependent Glucose Cotransporters (SGLTs)

SGLTs, primarily SGLT1 and SGLT2, are responsible for the active transport of glucose and galactose against their concentration gradient, a process coupled to the co-transport of sodium ions. SGLT1, found predominantly in the small intestine and kidney tubules, has a high affinity for both glucose and galactose.[2][3][4] While direct evidence for the transport of 6-O-alkyne-galactose by SGLTs is currently lacking, it is plausible that this transporter family also contributes to its uptake, particularly in tissues where SGLTs are highly expressed.

Quantitative Data on Modified Galactose Uptake

Direct kinetic data for the cellular uptake of 6-O-alkyne-galactose is not yet widely available in the literature. However, studies on the analogous compound, 6-azido-6-deoxy-D-galactose (6AzGal), provide valuable insights that can serve as a proxy.

| Compound | Cell Line | Uptake Parameter | Value | Reference |

| 6-azido-6-deoxy-D-galactose (6AzGal) | K562, HL60S, HCC1806 | Time to Plateau | 30-60 min | [1] |

| 6-azido-6-deoxy-D-galactose (6AzGal) | Not specified | Uptake Behavior | Concentration-dependent linear increase | [1] |

Experimental Protocols for Investigating Cellular Uptake

To elucidate the precise mechanism of 6-O-alkyne-galactose uptake and determine its kinetic parameters, a series of key experiments can be performed.

Competitive Uptake Assays

This experiment aims to determine if 6-O-alkyne-galactose competes with natural galactose for cellular uptake, which would indicate that they share the same transporters.

Methodology:

-

Cell Culture: Culture the cell line of interest (e.g., HEK293T, HeLa) to confluency in appropriate media.

-

Incubation with Inhibitor: Pre-incubate the cells with a known inhibitor of galactose transport (e.g., phloretin (B1677691) for GLUTs, phlorizin (B1677692) for SGLTs) as a control.

-

Competitive Incubation: Incubate the cells with a fixed concentration of radiolabeled or fluorescently tagged galactose in the presence of increasing concentrations of 6-O-alkyne-galactose.

-

Lysis and Measurement: After incubation, wash the cells to remove extracellular sugars, lyse the cells, and measure the intracellular concentration of the labeled galactose using a scintillation counter or fluorometer.

-

Data Analysis: Plot the uptake of labeled galactose as a function of the 6-O-alkyne-galactose concentration to determine the inhibitory constant (Ki).

Kinetic Analysis of Uptake

This protocol is designed to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for 6-O-alkyne-galactose transport.

Methodology:

-

Cell Culture: Grow the target cells in a multi-well plate.

-

Sugar Incubation: Incubate the cells with varying concentrations of 6-O-alkyne-galactose for a fixed, short period (within the linear uptake range determined from a time-course experiment).

-

Click Chemistry Labeling: Wash the cells and perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry) reaction to attach a fluorescent azide probe to the intracellular 6-O-alkyne-galactose.

-

Fluorescence Measurement: Lyse the cells and measure the fluorescence intensity, which is proportional to the amount of internalized sugar.

-

Data Analysis: Plot the initial uptake velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Transporter Knockdown/Knockout Studies

To identify the specific transporters involved, siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of candidate transporter genes (e.g., GLUT1, GLUT2, SGLT1) can be performed.

Methodology:

-

Transfection/Transduction: Introduce siRNA or CRISPR/Cas9 constructs targeting specific transporter genes into the cells.

-

Verification of Knockdown/Knockout: Confirm the reduction or elimination of the target transporter expression by Western blotting or qPCR.

-

Uptake Assay: Perform the kinetic analysis of 6-O-alkyne-galactose uptake as described above in the knockdown/knockout cells and compare the results to control cells. A significant reduction in uptake upon the loss of a specific transporter will confirm its role in the process.

Visualizing the Pathway and Experimental Logic

Diagrams created using the DOT language provide a clear visual representation of the proposed signaling pathways and experimental workflows.

References

- 1. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. 🍞 Carbohydrate Absorption in the Small Intestine: Pathways & Transporters — King of the Curve [kingofthecurve.org]

- 4. Structure of the human Na+/glucose cotransporter gene SGLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolic Pathway of 6-O-2-Propyn-1-yl-D-galactose in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative metabolic pathway of the synthetic monosaccharide 6-O-2-Propyn-1-yl-D-galactose in mammalian cells. As a galactose analog bearing a bioorthogonal propargyl group, this molecule is a valuable tool in the field of metabolic glycoengineering for the study of galactosylated glycoconjugates. While direct experimental evidence for its metabolic fate is emerging, this document constructs a hypothetical pathway based on the well-established Leloir pathway for D-galactose metabolism and the known promiscuity of the involved enzymes. This guide provides a comprehensive overview of the anticipated enzymatic steps, potential intermediates, and the ultimate incorporation of the modified sugar into cellular glycans. Furthermore, it furnishes detailed, adaptable experimental protocols for tracing its metabolism and presents a framework for the quantitative analysis of its metabolic processing. This document is intended to be a foundational resource for researchers utilizing this compound in their studies of glycosylation in health and disease.

Introduction: Metabolic Glycoengineering with Modified Galactose

Metabolic glycoengineering is a powerful technique that involves introducing synthetic, chemically modified monosaccharides into cellular metabolic pathways.[1] These unnatural sugars are processed by the cell's own enzymatic machinery and incorporated into glycans, thereby introducing a chemical "handle" onto glycoproteins and other glycoconjugates. This handle can then be selectively targeted with a bioorthogonal chemical reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," for visualization, isolation, and identification.[2][3]

This compound is a galactose analog functionalized with a terminal alkyne group at the C6 position. This modification is strategically placed to be sterically unobtrusive to the key enzymatic transformations at the C1 and C4 positions that are critical for galactose metabolism. The propargyl group serves as a bioorthogonal handle for subsequent ligation with azide-containing probes.[3] Understanding the metabolic pathway of this molecule is crucial for its effective application in labeling and studying galactosylated molecules in living systems.

Proposed Metabolic Pathway of this compound

The primary metabolic route for D-galactose in mammalian cells is the Leloir pathway. It is hypothesized that this compound is also processed through a modified version of this pathway. The key enzymatic steps are outlined below.

Step 1: Cellular Uptake and Phosphorylation

Exogenously supplied this compound is transported into the cell, likely via glucose transporters (GLUTs). Once inside the cytoplasm, it is a substrate for galactokinase (GALK) , which catalyzes the phosphorylation of the C1 hydroxyl group to yield This compound-1-phosphate . Several studies have shown that bacterial galactokinases can tolerate substrates with modifications at the C6 position, suggesting that this initial step is feasible in mammalian cells, although potentially with reduced efficiency compared to the natural substrate.[4][5][6]

Step 2: Formation of a UDP-Sugar Nucleotide

The second step is catalyzed by galactose-1-phosphate uridylyltransferase (GALT) . This enzyme facilitates the transfer of a UMP moiety from UDP-glucose to this compound-1-phosphate, resulting in the formation of UDP-6-O-2-Propyn-1-yl-D-galactose and glucose-1-phosphate.[7] The substrate specificity of GALT concerning C6 modifications is a critical determinant for the progression of the modified sugar through the pathway. While direct data is lacking, the enzyme's active site primarily interacts with the phosphate (B84403) and uridyl groups, suggesting that a C6 modification might be tolerated.

Step 3: Epimerization and Entry into Glycosylation Pathways

The resulting UDP-6-O-2-Propyn-1-yl-D-galactose can then serve two primary fates:

-

Direct Incorporation into Glycans: As a UDP-activated sugar, UDP-6-O-2-Propyn-1-yl-D-galactose can be transported into the Golgi apparatus and used as a donor substrate by various galactosyltransferases . These enzymes would incorporate the modified galactose into growing glycan chains on proteins and lipids, thereby labeling them with the propargyl group.

-

Epimerization to a Modified UDP-glucose: The enzyme UDP-galactose 4-epimerase (GALE) can potentially catalyze the epimerization of the C4 hydroxyl group of the galactose moiety, converting UDP-6-O-2-Propyn-1-yl-D-galactose into UDP-6-O-2-Propyn-1-yl-D-glucose .[8][9] This new UDP-sugar could then be used by glucosyltransferases. The tolerance of GALE to C6-modified substrates is another key area for experimental validation. Some epimerases have been shown to have broad substrate specificity.[10]

The overall proposed metabolic pathway is depicted in the following diagram:

References

- 1. pnas.org [pnas.org]

- 2. web.stanford.edu [web.stanford.edu]

- 3. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Wide sugar substrate specificity of galactokinase from Streptococcus pneumoniae TIGR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 8. Elucidation of Substrate Specificity in Aspergillus nidulans UDP-Galactose-4-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Determinants of Function and Substrate Specificity in Human UDP-galactose 4′-Epimerase* | Semantic Scholar [semanticscholar.org]

- 10. Structural basis for broad substrate specificity of UDP-glucose 4-epimerase in the human milk oligosaccharide catabolic pathway of Bifidobacterium longum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Incorporation of 6-O-propargyl-D-galactose into Glycans

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bioorthogonal Labeling with Propargylated Galactose

Glycosylation is a critical post-translational modification that dictates protein function, cellular signaling, and disease pathogenesis. The study of glycans—a field known as glycomics—often requires methods to visualize and track glycoconjugates within complex biological systems. Metabolic glycoengineering (MGE) has emerged as a powerful tool for this purpose, utilizing synthetic monosaccharides bearing bioorthogonal functional groups, such as azides or alkynes.

This guide focuses on 6-O-propargyl-D-galactose, a galactose analog modified with a terminal alkyne group (a propargyl group). This alkyne serves as a chemical handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the covalent attachment of reporter molecules like fluorophores or biotin (B1667282) for detection and analysis.

A key challenge in using modified galactose analogs is their often poor incorporation through the cell's natural metabolic machinery (the Leloir pathway). Research indicates that the galactose salvage pathway can be intolerant to such modifications. A more robust and direct strategy is the chemoenzymatic approach: using a purified glycosyltransferase to attach the activated form of the sugar, UDP-6-O-propargyl-D-galactose, directly onto target glycans in vitro. This method provides precise control over the labeling reaction and is the central focus of this guide.

The Core Enzymatic Reaction

The enzymatic incorporation of 6-O-propargyl-D-galactose is catalyzed by a galactosyltransferase. These enzymes transfer a galactose moiety from an activated donor substrate to an acceptor molecule.

-

Enzyme : The primary enzyme for this reaction is β-1,4-galactosyltransferase 1 (B4GALT1) . B4GALT1 is a well-characterized Golgi-resident enzyme responsible for synthesizing the Galβ1-4GlcNAc (N-acetyllactosamine or LacNAc) moiety, a common terminal structure on N-glycans and O-glycans.[1][2][3]

-

Donor Substrate : The activated sugar donor is Uridine diphosphate-6-O-propargyl-D-galactose (UDP-6-propargyl-Gal) . The synthesis of this molecule is a prerequisite for the enzymatic reaction.

-

Acceptor Substrate : B4GALT1 specifically recognizes and transfers galactose to glycans terminating with an N-acetylglucosamine (GlcNAc) residue.[2][4][5] Therefore, glycoproteins or other glycoconjugates presenting terminal GlcNAc are suitable substrates.

-

Cofactor : The catalytic activity of B4GALT1 requires the presence of a divalent cation, typically Manganese (Mn²⁺) .[1][4][6]

The overall reaction is as follows: UDP-6-propargyl-Gal + GlcNAc-R → Gal(β1-4, 6-O-propargyl)GlcNAc-R + UDP (where R represents the remainder of the glycoconjugate)

Quantitative Data

While specific kinetic parameters for the UDP-6-O-propargyl-D-galactose donor substrate are not extensively published, the parameters for the natural donor substrate, UDP-Galactose, with B4GALT1 provide a crucial baseline for experimental design.

Table 1: Kinetic Parameters for Human B4GALT1 with Natural Substrates

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Conditions |

|---|---|---|---|

| UDP-Galactose | 45.5 ± 5.4 | 0.059 ± 0.002 | pH 6.3, 37°C, with Ovalbumin as acceptor |

| N-acetylglucosamine (GlcNAc) | ~5,000 | - | pH 7.4, 37°C |

| Agalacto-poly-N-acetyllactosamine | 170 | - | - |

Data synthesized from published studies.[4][7]

Table 2: Summary of Recommended In Vitro Galactosylation Conditions

| Parameter | Recommended Value |

|---|---|

| Enzyme | Recombinant Human B4GALT1 (soluble catalytic domain) |

| Donor Substrate | UDP-6-O-propargyl-D-galactose (1-5 mM) |

| Acceptor Substrate | Glycoprotein (B1211001) with terminal GlcNAc (e.g., Agalactosyl-Fetuin, Ovalbumin) (1-10 mg/mL) |

| Buffer | 50-100 mM Tris-HCl or MES, pH 7.0-7.5 |

| Cofactor | 5-10 mM MnCl₂ |

| Temperature | 37°C |

| Incubation Time | 2 - 24 hours |

Experimental Workflows and Protocols

The successful incorporation and detection of 6-O-propargyl-D-galactose involves a multi-step workflow. This begins with the enzymatic reaction, followed by bioorthogonal ligation (click chemistry), and concludes with analysis.

Caption: Workflow for enzymatic propargylation and subsequent detection.

This protocol describes the labeling of a model glycoprotein (e.g., agalactosyl-fetuin) with 6-O-propargyl-D-galactose using recombinant B4GALT1.

Materials:

-

Recombinant human B4GALT1 (catalytically active, soluble form)

-

UDP-6-O-propargyl-D-galactose

-

Acceptor Glycoprotein (e.g., Agalactosyl-Fetuin), 10 mg/mL in water

-

Reaction Buffer (10x): 500 mM Tris-HCl, pH 7.5, 100 mM MnCl₂

-

Nuclease-free water

Procedure:

-

Set up the reaction in a microcentrifuge tube. For a 50 µL final volume:

-

10 mg/mL Acceptor Glycoprotein: 25 µL (Final concentration: 5 mg/mL)

-

10x Reaction Buffer: 5 µL (Final concentration: 1x)

-

UDP-6-O-propargyl-D-galactose (50 mM stock): 2 µL (Final concentration: 2 mM)

-

Recombinant B4GALT1 (e.g., 1 unit/µL): 1 µL (Final concentration: 20 units/mL)

-

Nuclease-free water: 17 µL

-

-

Mix gently by pipetting. Avoid vortexing to prevent enzyme denaturation.

-

Incubate the reaction at 37°C for 4-16 hours. Reaction progress can be monitored by taking time points.

-

To stop the reaction, heat the sample at 95°C for 5 minutes or add EDTA to a final concentration of 20 mM to chelate the Mn²⁺ ions.

-

The resulting propargylated glycoprotein is now ready for purification (e.g., via spin column) or direct use in downstream click chemistry protocols.

This protocol details the "clicking" of an azide-functionalized reporter molecule onto the propargylated glycoprotein.

Materials:

-

Propargylated Glycoprotein (from Protocol 1)

-

Azide-reporter (e.g., Azide-Alexa Fluor 488, Biotin-Azide), 10 mM stock in DMSO

-

Click Ligand (e.g., THPTA or TBTA), 100 mM stock in water/DMSO

-

Copper (II) Sulfate (CuSO₄), 20 mM stock in water

-

Sodium Ascorbate, 300 mM stock in water (prepare fresh)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

In a microcentrifuge tube, combine the following in order:

-

50 µL of propargylated glycoprotein solution (approx. 1-5 mg/mL in PBS)

-

2 µL of Azide-reporter stock (Final concentration: ~0.2 mM)

-

10 µL of Click Ligand stock (Final concentration: ~10 mM)

-

10 µL of CuSO₄ stock (Final concentration: ~2 mM)

-

-

Vortex briefly to mix.

-

Initiate the reaction by adding 10 µL of freshly prepared Sodium Ascorbate solution.

-

Vortex briefly. Protect the reaction from light if using a fluorescent azide.

-

Incubate at room temperature for 30-60 minutes.[8]

-

The labeled protein can now be purified from excess reagents using a desalting column or prepared for analysis via SDS-PAGE sample buffer.

Mass spectrometry (MS) provides definitive confirmation of glycan modification. This requires releasing the glycans from the protein backbone.

A. Glycan Release:

-

Denature the labeled glycoprotein in a buffer containing SDS and DTT.

-

Release N-glycans by incubating with the enzyme Peptide-N-Glycosidase F (PNGase F).

-

Separate the released glycans from the protein backbone using a C18 cartridge.

B. Permethylation:

-

Permethylate the dried, released glycans. This step stabilizes sialic acids, removes charge heterogeneity, and improves ionization efficiency for MS analysis.[9]

-

Permethylation involves treating the glycans with methyl iodide in the presence of a strong base (e.g., sodium hydroxide) in DMSO.

-

Purify the permethylated glycans.

C. MS Analysis:

-

Analyze the permethylated glycans using MALDI-TOF/TOF or ESI-MS.[10][11][12]

-

The mass of the propargyl-galactose modification (Gal-propargyl) will result in a specific mass shift compared to the unmodified glycan. The expected mass addition for a propargylated hexose (B10828440) residue on a permethylated glycan can be calculated precisely.

-

Perform tandem MS (MS/MS) on the parent ion of interest to obtain fragmentation data, which can confirm the location of the modification on the glycan structure.[10]

Relevant Pathways and Logical Relationships

Metabolic labeling with 6-O-propargyl-D-galactose is often inefficient because the initial phosphorylation step by Galactokinase (GALK) can be inhibited by the C6 modification. The chemoenzymatic approach bypasses this entire intracellular pathway.

Caption: Comparison of metabolic vs. direct enzymatic labeling pathways.

Disclaimer: This document is intended for research professionals. All protocols should be adapted and optimized for specific experimental contexts. Appropriate safety precautions must be taken when handling all chemical reagents.

References

- 1. researchgate.net [researchgate.net]

- 2. B4GALT1 - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. The dimeric structure of wild-type human glycosyltransferase B4GalT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Kinetic study of human beta-1,4-galactosyltransferase expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. 2.mol.bio.msu.ru [2.mol.bio.msu.ru]

- 10. aspariaglycomics.com [aspariaglycomics.com]

- 11. researchgate.net [researchgate.net]

- 12. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Bioorthogonal Reactivity of 6-O-2-Propyn-1-yl-D-galactose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of chemical biology, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for such endeavors, employing reactions that proceed with high efficiency and specificity in complex biological systems without interfering with endogenous biochemical processes. Among the array of bioorthogonal reagents, 6-O-2-Propyn-1-yl-D-galactose, a propargylated monosaccharide, has emerged as a versatile probe for the study of galactosylated biomolecules. Its terminal alkyne functionality serves as a handle for covalent modification through highly reliable "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

This technical guide provides a comprehensive overview of the bioorthogonal reactivity of this compound. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their work. The guide covers its synthesis, quantitative reactivity data, detailed experimental protocols for its application in metabolic labeling and bioconjugation, and visual representations of key workflows and pathways.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from D-galactose. The first step involves the protection of the hydroxyl groups at positions 1, 2, 3, and 4, followed by the propargylation of the primary hydroxyl group at position 6. The final step is the deprotection of the sugar.

A common protection strategy involves the formation of isopropylidene acetals. D-galactose is reacted with acetone (B3395972) in the presence of a Lewis acid catalyst to yield 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose. This protected intermediate is then reacted with propargyl bromide in the presence of a base to introduce the propargyl group at the 6-O position.[1][2][3] Finally, the isopropylidene protecting groups are removed under acidic conditions to yield the target compound.

Quantitative Data on Bioorthogonal Reactivity

The utility of this compound in bioorthogonal applications is defined by the kinetics of its cycloaddition reactions with azide-functionalized partners. The following tables summarize representative quantitative data for CuAAC and SPAAC reactions involving terminal alkynes, providing an estimate of the reactivity of this compound.

Table 1: Representative Second-Order Rate Constants for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne Reactant | Azide Reactant | Catalyst/Ligand | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Propargyl Ether | Benzyl Azide | CuSO₄/TBTA | ~10² - 10³ |

| Propargyl Alcohol | Azidohomoalanine | Cu(I) | ~10² |

| Phenylacetylene | Benzyl Azide | CuSO₄/Ascorbate | ~10¹ - 10² |

Note: Reaction rates are highly dependent on the specific catalyst system, ligand, solvent, and temperature. The values presented are for illustrative purposes based on data for similar propargyl ethers.[4][5]

Table 2: Representative Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.1 - 1.0 |

| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.01 - 0.1 |

| Azacyclooctyne (AZA) | Benzyl Azide | ~0.3 - 0.9 |

Note: The reactivity in SPAAC is primarily dictated by the ring strain of the cyclooctyne. The values provided are for common cyclooctynes and serve as a reference for reactions with this compound.[6][7][8]

Experimental Protocols

Synthesis of 1,2:3,4-di-O-isopropylidene-6-O-(2-propyn-1-yl)-α-D-galactopyranose

This protocol describes the synthesis of the protected precursor to this compound.[1][2][3]

Materials:

-

1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

-

Propargyl bromide (80% in toluene)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Dissolve 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.5 eq) portion-wise to the solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add propargyl bromide (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the title compound as a colorless oil.

Deprotection to Yield this compound

Materials:

-

1,2:3,4-di-O-isopropylidene-6-O-(2-propyn-1-yl)-α-D-galactopyranose

-

Trifluoroacetic acid (TFA)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the protected galactose derivative in a mixture of TFA, water, and DCM (e.g., 8:1:1 v/v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Co-evaporate the residue with toluene (B28343) to remove residual TFA.

-

Purify the crude product by a suitable method, such as silica gel chromatography or recrystallization, to obtain this compound.

General Protocol for Metabolic Labeling of Cell-Surface Glycans

This protocol outlines the general steps for metabolically incorporating this compound into cellular glycans, followed by detection via CuAAC.[9][10][11][12]

Materials:

-

Cell line of interest

-

Cell culture medium

-

This compound

-

Azide-functionalized reporter molecule (e.g., Azide-Fluor 488)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Protein quantitation assay (e.g., BCA assay)

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Supplement the cell culture medium with this compound (typically 25-100 µM).

-

Incubate the cells for 24-72 hours to allow for metabolic incorporation.

-

-

Cell Lysis:

-

Wash the cells with PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Quantify the protein concentration of the cell lysate.

-

-

CuAAC Reaction (Click Chemistry):

-

To a defined amount of protein lysate, add the azide-functionalized reporter molecule.

-

Add CuSO₄ and THPTA (premixed).

-

Initiate the reaction by adding freshly prepared sodium ascorbate.

-

Incubate the reaction at room temperature for 1 hour.

-

-

Analysis:

-

The labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning or detected by western blot using an antibody against the reporter tag (e.g., biotin).

-

Visualizations

Synthesis of this compound

Caption: Synthetic scheme for this compound.

Experimental Workflow for Metabolic Glycan Labeling and Detection

Caption: Workflow for metabolic labeling and detection of glycans.

Signaling Pathway Investigation using Bioorthogonal Chemistry

Caption: Investigating protein interactions of a glycoprotein of interest.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: General workflow for ADC synthesis using a propargylated linker.

Applications in Drug Development

The unique capabilities of this compound and its associated bioorthogonal reactions have significant implications for drug development.

-

Metabolic Glycoengineering: This compound can be used to metabolically label glycans on the surface of cells. This allows for the visualization and tracking of glycosylation changes associated with disease states, such as cancer, providing potential diagnostic markers and therapeutic targets.

-

Antibody-Drug Conjugates (ADCs): this compound can be incorporated as a linker to attach cytotoxic drugs to monoclonal antibodies. The bioorthogonal nature of the CuAAC reaction allows for a precise and stable conjugation, leading to ADCs with a defined drug-to-antibody ratio (DAR) and improved therapeutic efficacy.[13][14][15][16][17]

-

Target Identification and Validation: By metabolically labeling glycoproteins and subsequently using click chemistry to attach affinity tags, researchers can isolate and identify novel protein-protein interactions that are dependent on glycosylation. This can lead to the discovery of new drug targets.

Conclusion

This compound is a powerful and versatile tool in the field of bioorthogonal chemistry. Its ability to be readily synthesized and incorporated into biological systems, coupled with the high efficiency and specificity of the CuAAC and SPAAC reactions, makes it an invaluable reagent for researchers, scientists, and drug development professionals. The applications of this compound, ranging from fundamental studies of glycosylation to the development of next-generation antibody-drug conjugates, underscore its importance in advancing our understanding of biology and creating innovative therapeutics. This guide provides a solid foundation for the effective utilization of this compound in a variety of research and development settings.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for detecting glycoRNAs using metabolic labeling and northwestern blot [pubmed.ncbi.nlm.nih.gov]

- 11. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]

- 12. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. abzena.com [abzena.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to 6-O-alkyne-galactose as a Metabolic Reporter for Probing Galactosylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and applications of 6-O-alkyne-galactose (6-O-alk-Gal) as a metabolic reporter for the study of galactosylation. It covers the underlying bioorthogonal chemistry, detailed experimental protocols for its use in cell culture, and methods for downstream analysis, including proteomic identification and cellular imaging.

Introduction: Metabolic Glycoengineering and Bioorthogonal Reporters

Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that modulates a vast array of biological processes.[1] Aberrant glycosylation is a known hallmark of numerous diseases, including cancer and metabolic disorders. Studying the dynamics of specific glycosylation events, such as galactosylation, requires sophisticated tools that can function within a living biological system.

Metabolic glycoengineering (MGE) has emerged as a powerful technique for this purpose.[2] MGE involves introducing a synthetic monosaccharide analog, bearing a bioorthogonal chemical reporter group, into cellular metabolic pathways.[2][3] The cell's own enzymatic machinery incorporates this unnatural sugar into nascent glycans.[4] The chemical reporter, typically a small and non-disruptive group like an azide (B81097) or an alkyne, serves as a handle for subsequent detection and analysis through highly specific "click chemistry" reactions.[5][6][7]

6-O-alkyne-galactose is one such reporter, enabling the specific tracking of galactose incorporation into glycoconjugates. Its alkyne group facilitates covalent ligation to probes for visualization, enrichment, and identification of galactosylated biomolecules.[8][9]

The Principle of 6-O-alkyne-galactose Labeling

The utility of 6-O-alk-Gal lies in its ability to hijack the cell's natural galactose salvage pathway. The process begins by introducing a cell-permeable, peracetylated version of the sugar, tetra-O-acetyl-6-O-alkyne-galactose (Ac-6-O-alk-Gal), to the cell culture media.

-

Cellular Uptake and Deacetylation: The acetyl groups increase the molecule's hydrophobicity, allowing it to passively diffuse across the cell membrane. Once inside the cell, non-specific cytosolic esterases remove the acetyl groups, liberating 6-O-alk-Gal.[4]

-

Metabolic Activation: The freed sugar enters the Leloir pathway, where it is first phosphorylated by galactokinase (GALK) to form 6-O-alkyne-galactose-1-phosphate. This intermediate is then converted into UDP-6-O-alkyne-galactose by the enzyme galactose-1-phosphate uridylyltransferase (GALT).

-

Incorporation by Galactosyltransferases: UDP-6-O-alk-Gal serves as a donor substrate for various galactosyltransferases (GalTs), which catalyze its transfer onto the termini of N-linked and O-linked glycans on proteins and lipids.

-

Bioorthogonal Ligation: The incorporated alkyne handle is now displayed on glycoconjugates and can be covalently linked to an azide-functionalized probe via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for downstream analysis.[10]

Caption: Metabolic pathway for the incorporation of 6-O-alkyne-galactose.

Data Presentation: Experimental Parameters

Successful metabolic labeling depends on optimizing reporter concentration and incubation time to maximize incorporation without inducing cytotoxicity. The following table summarizes typical starting conditions for labeling various cell lines with peracetylated sugar analogs, which can be adapted for Ac-6-O-alk-Gal.

| Parameter | Cell Line Examples | Recommended Range | Notes | References |

| Concentration | HeLa, HEK293, CHO, Jurkat | 25 - 200 µM | Optimal concentration is cell-type dependent and should be determined empirically. Higher concentrations can sometimes lead to cytotoxicity or feedback inhibition of metabolic pathways.[3] | [11][12] |

| Incubation Time | Various mammalian | 16 - 72 hours | Longer incubation times generally result in higher labeling density. For studies of rapid glycan turnover, shorter times may be necessary. | [11] |

| Solvent | N/A | DMSO (Sterile) | Stock solutions are typically prepared in DMSO at high concentrations (e.g., 50 mM) and diluted into culture medium. The final DMSO concentration should be kept low (<0.5%). | [11] |

Experimental Protocols

The following sections provide detailed methodologies for metabolic labeling, bioorthogonal ligation, and downstream analysis.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of the alkyne reporter into cellular glycans.

Materials:

-

Tetra-O-acetyl-6-O-alkyne-galactose (Ac-6-O-alk-Gal)

-

Sterile Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Cultured cells in logarithmic growth phase

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Cell scraper

Procedure:

-

Prepare Stock Solution: Prepare a 50 mM stock solution of Ac-6-O-alk-Gal in sterile DMSO. Aliquot and store at -20°C.

-

Cell Culture: Plate cells at a density that ensures they remain in the logarithmic growth phase throughout the experiment.

-

Metabolic Labeling: Thaw the Ac-6-O-alk-Gal stock solution. Add the stock solution directly to the cell culture medium to achieve the desired final concentration (e.g., 50 µM). Gently swirl the plate to mix. As a negative control, treat a parallel culture with an equivalent volume of DMSO.

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 16 to 72 hours.

-

Cell Harvest:

-

Aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to the plate.

-

Incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

-

-

Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for click chemistry (Protocol 4.2) and downstream analysis.

Protocol 2: CuAAC "Click" Reaction for Lysate Labeling

This protocol details the ligation of an azide-functionalized probe (e.g., Azide-Biotin or Azide-Fluorophore) to the alkyne-labeled glycoproteins in the cell lysate.

Materials:

-

Alkyne-labeled cell lysate (from Protocol 4.1)

-

Azide probe (e.g., Azide-PEG4-Biotin or a fluorescent azide)

-

Click-&-Go™ reaction buffer kit or individual components:

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or similar copper ligand

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of the azide probe in DMSO.

-

Prepare fresh stock solutions of the click reaction components as per the manufacturer's instructions or literature (e.g., 50 mM TCEP, 1.7 mM TBTA in DMSO, 50 mM CuSO₄ in water, 50 mM Sodium Ascorbate in water).

-

-

Reaction Assembly: In a microcentrifuge tube, combine the following in order:

-

Cell lysate (e.g., 50-100 µg of total protein). Adjust volume with lysis buffer or PBS.

-

Azide probe (to a final concentration of 100-200 µM).

-

TBTA ligand (to a final concentration of 100 µM).

-

CuSO₄ (to a final concentration of 1 mM).

-

TCEP (to a final concentration of 1 mM).

-

Sodium Ascorbate (to a final concentration of 1 mM, added last to initiate the reaction).

-

-

Incubation: Vortex the reaction mixture gently. Incubate at room temperature for 1-2 hours, protected from light (especially if using a fluorescent probe).

-

Sample Preparation: The labeled lysate can now be analyzed directly by SDS-PAGE for in-gel fluorescence or used for enrichment of biotin-tagged proteins.

Downstream Applications and Workflows

Visualization by Fluorescence Microscopy

This workflow allows for the imaging of galactosylated proteins within fixed cells.

Caption: Experimental workflow for fluorescent imaging of metabolically labeled glycans.

Proteomic Identification by Mass Spectrometry

This workflow enables the enrichment and subsequent identification of proteins that have been metabolically labeled with 6-O-alk-Gal.[13][14]

Caption: Workflow for the enrichment and mass spectrometric analysis of labeled proteins.

Protocol for Enrichment and On-Bead Digestion:

-

Enrichment:

-

Following the click reaction with Azide-Biotin (Protocol 4.2), add pre-washed streptavidin-conjugated magnetic or agarose (B213101) beads to the lysate.

-

Incubate for 1-2 hours at 4°C with rotation to allow binding.

-

-

Washing:

-

Pellet the beads (using a magnet or centrifugation).

-

Discard the supernatant.

-

Wash the beads extensively with a series of stringent buffers (e.g., high-salt buffer, urea (B33335) buffer, PBS) to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

-

Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

-

Add trypsin and incubate overnight at 37°C.

-

-

Sample Preparation for MS:

-

Collect the supernatant containing the digested peptides.

-

Acidify the peptides (e.g., with formic acid) and desalt using a C18 StageTip.

-

The sample is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Conclusion and Future Directions

6-O-alkyne-galactose provides a powerful and specific tool for the metabolic labeling and investigation of galactosylated proteins and lipids. As a key component of the metabolic glycoengineering toolkit, it allows researchers to visualize glycan localization, identify specific glycoprotein targets, and potentially quantify changes in galactosylation under different physiological or pathological conditions. This approach is invaluable for basic research in glycobiology and holds significant promise for applications in drug development and diagnostics, where understanding disease-associated changes in glycosylation is paramount. Future advancements may focus on developing cell-type-specific delivery methods or combining this technique with other 'omics' platforms for a more integrated understanding of cellular function.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]

- 3. Azide- and Alkyne-Bearing Metabolic Chemical Reporters of Glycosylation Show Structure-Dependent Feedback Inhibition of the Hexosamine Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]

- 6. Bioorthogonal chemistry applications | CAS [cas.org]

- 7. researchgate.net [researchgate.net]

- 8. Clickable Galactose Analogues for Imaging Glycans in Developing Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Tools and tactics to define specificity of metabolic chemical reporters [frontiersin.org]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Mass spectrometric analysis of the cell surface N-glycoproteome by combining metabolic labeling and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Leloir Pathway in Focus: A Technical Guide to Metabolic Glycan Labeling with 6-O-propargyl-D-galactose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Leloir pathway and its utilization for metabolic glycan labeling using the novel probe, 6-O-propargyl-D-galactose. This powerful technique allows for the visualization and characterization of dynamic glycosylation events, offering significant potential for biomarker discovery and therapeutic development.

The Leloir Pathway: A Core Metabolic Route for Galactose

The Leloir pathway is the primary metabolic route for the conversion of D-galactose into glucose-1-phosphate, a key intermediate in glucose metabolism.[1][2][3][4] This enzymatic cascade is crucial for utilizing galactose from dietary sources and for the endogenous synthesis of UDP-galactose, a vital precursor for the biosynthesis of glycoproteins and glycolipids.[3]

The pathway consists of four key enzymatic steps:

-

Mutarotation: β-D-galactose is converted to its α-D-anomer by galactose mutarotase (B13386317) (GALM), the active form for the subsequent phosphorylation step.[1][5]

-

Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to produce galactose-1-phosphate (Gal-1-P).[1][2][5]

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.[1][2][5]

-

Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, thus regenerating the substrate for the GALT reaction and providing a link to glucose metabolism.[1][5]

Finally, phosphoglucomutase (PGM) converts glucose-1-phosphate into glucose-6-phosphate, which can then enter glycolysis.[1]

Metabolic Labeling with 6-O-propargyl-D-galactose

Metabolic oligosaccharide engineering leverages the cell's own biosynthetic machinery to incorporate modified monosaccharides containing a bioorthogonal chemical reporter, such as an azide (B81097) or an alkyne, into glycans.[6][7][8] 6-O-propargyl-D-galactose is a galactose analog featuring a terminal alkyne group at the C6 position. This modification is designed to be minimally perturbing to the natural structure of galactose, allowing it to be processed by the enzymes of the Leloir pathway.

Once metabolized, the propargyl group is incorporated into various glycoconjugates. This bioorthogonal handle can then be specifically and covalently tagged with a variety of probes, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry".[9][10][11]

Visualizing the Leloir Pathway and Metabolic Labeling

The following diagrams illustrate the core Leloir pathway and the subsequent workflow for metabolic labeling and detection using 6-O-propargyl-D-galactose.

Quantitative Data

While extensive quantitative data for the interaction of 6-O-propargyl-D-galactose with Leloir pathway enzymes is still an active area of research, the following table summarizes known kinetic parameters for the native substrate, D-galactose, with human enzymes. This provides a baseline for comparison in future studies with modified galactose analogs.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Galactokinase 1 (GALK1) | D-Galactose | 100 - 300 | ~0.02 | [12] |

| Galactose-1-Phosphate Uridylyltransferase (GALT) | Galactose-1-Phosphate | 200 - 400 | ~0.2 | [13] |

| UDP-galactose 4-epimerase (GALE) | UDP-galactose | 50 - 150 | ~2.5 | [13] |

Experimental Protocols

The following are generalized protocols for key experiments involving metabolic labeling with 6-O-propargyl-D-galactose. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Synthesis of 6-O-propargyl-D-galactose

A general method for the synthesis of propargyl ethers of sugars can be adapted for 6-O-propargyl-D-galactose.[14] This typically involves the reaction of a partially protected galactose derivative, with a free hydroxyl group at the C6 position, with propargyl bromide in the presence of a base.

Materials:

-

1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

-

Propargyl bromide

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hexane

-

Silica (B1680970) gel for column chromatography

-

Aqueous acid (for deprotection)

Procedure:

-

Dissolve 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose in anhydrous DMF.

-

Cool the solution to 0°C and add NaH portion-wise.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Add propargyl bromide dropwise and allow the reaction to warm to room temperature.

-

Stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 6-O-propargyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.

-

Deprotect the isopropylidene groups using an aqueous acid treatment to yield 6-O-propargyl-D-galactose.

Metabolic Labeling of Cultured Cells

Materials:

-

Cultured cells (e.g., HEK293T, HeLa)

-

Complete cell culture medium

-

6-O-propargyl-D-galactose stock solution (in DMSO or water)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Replace the culture medium with fresh medium containing the desired concentration of 6-O-propargyl-D-galactose (typically in the range of 25-100 µM). A vehicle-only control (e.g., DMSO) should be run in parallel.

-

Incubate the cells for 24-72 hours to allow for metabolic incorporation.

-

Wash the cells twice with ice-cold PBS.

-

For analysis of whole-cell lysates, lyse the cells in an appropriate buffer.

-

Determine the protein concentration of the lysates.

Click Chemistry Reaction for Visualization

Materials:

-

Metabolically labeled cell lysate or fixed cells

-

Azide-fluorophore conjugate (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA, BTTAA)

-

Reducing agent (e.g., sodium ascorbate)

Procedure (for in-gel fluorescence):

-

To the cell lysate (e.g., 50 µg of protein), add the click chemistry reaction cocktail. A typical final concentration is: 100 µM azide-fluorophore, 1 mM CuSO₄, 5 mM copper-stabilizing ligand, and 50 mM sodium ascorbate.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

Quench the reaction by adding EDTA.

-

Resolve the proteins by SDS-PAGE.

-

Visualize the labeled proteins using a fluorescence gel scanner.

Enrichment of Labeled Glycoproteins for Mass Spectrometry

Materials:

-

Metabolically labeled cell lysate

-

Azide-biotin conjugate

-

Streptavidin-conjugated beads

-

Wash buffers

-

Elution buffer

Procedure:

-

Perform the click chemistry reaction as described above, substituting the azide-fluorophore with an azide-biotin conjugate.

-

Incubate the biotinylated lysate with streptavidin-conjugated beads for 1-2 hours at 4°C with gentle rotation to capture the labeled glycoproteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured glycoproteins from the beads.

-

The enriched glycoproteins can then be processed for mass spectrometry analysis, for example, by in-solution or in-gel tryptic digestion followed by LC-MS/MS.[15][16]

Applications and Future Directions

The use of 6-O-propargyl-D-galactose in conjunction with the Leloir pathway provides a powerful tool for:

-

Visualizing Glycan Dynamics: Tracking changes in glycosylation during cellular processes such as differentiation, signaling, and disease progression.

-

Identifying Glycoproteins: Enriching and identifying specific glycoproteins that are actively processing galactose.

-

Drug Discovery: Screening for compounds that modulate galactose metabolism or glycosylation.

Future research will likely focus on the development of more sophisticated probes, the application of this technique in in vivo models, and its integration with other "omics" technologies for a more comprehensive understanding of the role of glycosylation in health and disease.

References

- 1. Leloir pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. D-galactose degradation I (Leloir pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [PDF] Structure and Function of Enzymes of the Leloir Pathway for Galactose Metabolism* | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Imaging Glycans in Zebrafish Embryos by Metabolic Labeling and Bioorthogonal Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 15. Mass spectrometric analysis of the cell surface N-glycoproteome by combining metabolic labeling and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-O-2-Propyn-1-yl-D-galactose for the Investigation of Glycoprotein Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of 6-O-2-Propyn-1-yl-D-galactose, a chemically modified monosaccharide, for the study of glycoprotein (B1211001) biosynthesis. This molecule serves as a powerful tool for metabolic labeling, enabling the visualization and identification of galactosylated glycoproteins within a cellular context. By incorporating a bioorthogonal alkyne group, researchers can employ click chemistry for the specific and sensitive detection of these important biomolecules.

Introduction to Metabolic Glycoengineering with this compound

Metabolic glycoengineering is a technique that involves introducing chemically modified monosaccharides into cellular metabolic pathways. These "unnatural" sugars are processed by the cell's own enzymatic machinery and incorporated into newly synthesized glycans. This compound is a synthetic analog of D-galactose, featuring a propargyl group (a terminal alkyne) at the C-6 position.

The core principle behind its use lies in the concept of bioorthogonal chemistry. The alkyne group is chemically inert within the biological system but can undergo a highly specific and efficient reaction with an azide-functionalized probe in a process known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This allows for the covalent attachment of various reporter tags, such as fluorophores or biotin, to the metabolically labeled glycoproteins, facilitating their visualization, isolation, and identification.

However, it is crucial to note a significant challenge in the direct metabolic labeling with galactose analogs. Research has indicated that the galactose salvage pathway, which is responsible for converting extracellular galactose into UDP-galactose for incorporation into glycans, exhibits a notable intolerance for unnatural galactose and galactose-1-phosphate analogs. This can result in inefficient metabolic incorporation of this compound in some cellular systems. A more effective approach in certain contexts may involve the use of 6-alkynyl-UDP-galactose, which bypasses the initial steps of the salvage pathway.[1]

Experimental Workflow

The experimental workflow for studying glycoprotein biosynthesis using this compound typically involves three main stages: metabolic labeling of cells, click chemistry-mediated detection, and downstream analysis.

Signaling Pathway of Galactose Metabolism and Incorporation

For successful metabolic labeling, this compound must be taken up by the cell and enter the galactose metabolic pathway (Leloir pathway) to be converted into its activated form, UDP-6-propargyl-galactose. This UDP-sugar is then used by galactosyltransferases to incorporate the alkyne-tagged galactose into growing glycan chains on glycoproteins.

Quantitative Data

Quantitative data for metabolic labeling experiments can vary significantly depending on the cell type, the specific analog used, and the experimental conditions. The following table summarizes representative quantitative parameters from studies using alkyne-modified monosaccharides for glycoprotein analysis. It is important to note that data for this compound is limited, and these values should be considered as a starting point for optimization.

| Parameter | Value | Cell Line/System | Monosaccharide Analog | Reference |

| Concentration for Labeling | 25 - 100 µM | Various mammalian cell lines | Peracetylated 6-Alkynyl-Fucose | [2] |